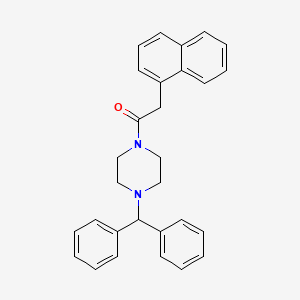

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a naphthylethanone moiety

Mécanisme D'action

Target of Action

It is known that piperazine compounds, which are structurally similar, generally target gaba receptors .

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

Given the known effects of similar piperazine compounds, it can be inferred that the compound may influence pathways related to neurotransmission, particularly those involving gaba receptors .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Similar piperazine compounds are known to have antiallergic, spasmolytic, and antihistaminic activity .

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

Attachment of the Naphthylethanone Moiety: The final step involves the coupling of the diphenylmethylpiperazine intermediate with a naphthylethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(Diphenylmethyl)piperazinyl)-2-acetic acid: Similar structure but with an acetic acid moiety instead of naphthylethanone.

1-(4-(Diphenylmethyl)piperazinyl)-2-propanone: Contains a propanone group instead of naphthylethanone.

Uniqueness

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is unique due to its combination of a piperazine ring with a diphenylmethyl group and a naphthylethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Activité Biologique

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one, also known as a piperazine derivative, is a synthetic organic compound that exhibits a range of biological activities. Its unique structural features, including a piperazine ring and naphthalene moiety, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₀H₃₀N₂O

- Molecular Weight : 420.55 g/mol

- Chemical Structure :

This compound features a diphenylmethyl group attached to a piperazine ring and a naphthalene structure, which enhances its lipophilicity and potential for crossing biological membranes.

Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms of action for this compound may include:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Ion Channel Interaction : Modulation of ion channels, affecting cellular excitability.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects. For instance:

- Antidepressant Activity : Similar piperazine derivatives have been evaluated for their antidepressant properties through modulation of serotonin and norepinephrine receptors.

- Anxiolytic Effects : The compound may influence GABAergic systems, contributing to anxiolytic effects observed in animal models.

Cardiovascular Effects

Research has highlighted cardiovascular activities associated with related compounds:

- Inotropic Effects : Certain derivatives have demonstrated positive inotropic effects on cardiac tissues, enhancing contractility in isolated heart preparations .

| Compound | Inotropic Effect (Rat Heart) | Reference |

|---|---|---|

| Compound 1 | Greater than control | |

| Compound 15 | One-tenth the potency of Compound 1 |

Study on Cardiac Activity

A study evaluating the cardiac effects of related piperazine compounds found that specific derivatives produced significant inotropic and vasodilatory effects when administered intravenously in anesthetized dogs. This suggests potential therapeutic applications in treating heart failure or other cardiovascular conditions .

Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, compounds similar to this compound were administered to mice to assess behavioral changes. Results indicated notable anxiolytic effects, supporting further investigation into its use as an anxiolytic agent .

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEBHYVLULXPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.